Home > Products > Screening Compounds P126095 > (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride - 1019852-03-9

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

Catalog Number: EVT-3338277
CAS Number: 1019852-03-9
Molecular Formula: C11H23Cl2N3O
Molecular Weight: 284.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[4-(4-Fluorophenoxy)phenyl]methylene-3-{4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride

Compound Description: This compound is a potent and selective IKKβ inhibitor []. It has been shown to induce apoptosis in human colon cancer cells via mitochondrial dysfunction and endoplasmic reticulum stress [].

N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026)

Compound Description: ASP3026 (14a) is a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor []. It has demonstrated dose-dependent antitumor activity in mice xenografted with NCI-H2228 cells expressing EML4-ALK [].

(-)-Ethyl-N-{3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl}-l-phenylalaninate Dihydrochloride (JTE-607)

Compound Description: JTE-607 is a proinflammatory cytokine inhibitor that does not inhibit interleukin (IL)-2 or interferon-γ []. It has shown protective effects in a mouse septic shock model, inhibiting proinflammatory cytokines and reducing mortality [].

(2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387)

Compound Description: AT13387 is a novel inhibitor of the molecular chaperone Hsp90 discovered through fragment based drug design []. It has progressed through preclinical development and is currently being tested in humans [].

Overview

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride is a chemical compound with the molecular formula C11H22Cl2N3OC_{11}H_{22}Cl_2N_3O and a molecular weight of approximately 265.22 g/mol. This compound is characterized by the presence of both piperazine and piperidine rings, which contribute to its unique chemical properties and potential biological activities. It is commonly utilized in research settings, particularly in medicinal chemistry and pharmacology, due to its relevance in the development of therapeutic agents.

Source and Classification

The compound is classified as a methanone derivative, specifically a hydrochloride salt. It is often sourced from chemical suppliers and used as a reagent in organic synthesis. The structure includes functional groups that are critical for biological interactions, making it a subject of interest in various scientific studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride typically involves several key steps:

  1. Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine or cyclization of 1,5-diaminopentane.
  2. Formation of the Piperazine Ring: This ring is generally formed by reacting ethylenediamine with dihaloalkanes.
  3. Coupling Reaction: The piperidine and piperazine rings are coupled using coupling agents like carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide to create the methanone linkage.
  4. Hydrochloride Formation: The final step involves adding hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability for biological applications.

Industrial Production Methods

In industrial settings, large-scale synthesis may employ continuous flow reactors to optimize yield and purity. Advanced techniques such as automated purification systems are also utilized to streamline the production process.

Molecular Structure Analysis

Structure and Data

The molecular structure of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride features:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Piperidine Ring: A five-membered ring containing one nitrogen atom.
  • Methanone Group: A carbonyl group (C=O) linked to both rings.

The compound's structural formula can be represented as follows:

 4 Methylpiperazin 1 yl piperidin 4 yl methanone dihydrochloride\text{ 4 Methylpiperazin 1 yl piperidin 4 yl methanone dihydrochloride}

This structure imparts distinct chemical properties that facilitate its interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can convert the carbonyl group into an alcohol using reducing agents such as sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can modify either the piperazine or piperidine rings under basic conditions.

Common Reagents and Conditions

The choice of reagents significantly influences the outcome of these reactions:

  • For oxidation, m-chloroperbenzoic acid may be used.
  • Reduction typically involves sodium borohydride or lithium aluminum hydride.
  • Substitution may utilize amines or thiols as nucleophiles.
Mechanism of Action

Process and Data

The mechanism of action for (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride primarily involves its interaction with biological receptors or enzymes. The presence of both nitrogen-containing rings allows for multiple binding interactions, which can modulate various cellular pathways.

Research indicates that compounds with similar structures often act as agonists or antagonists at neurotransmitter receptors, influencing central nervous system activity . Specific studies have highlighted its potential role in activating AMP-activated protein kinase, which is crucial for metabolic regulation .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically presented as a crystalline solid with high solubility in water due to its hydrochloride form. Its melting point and boiling point values are not widely reported but are essential for understanding its thermal stability during synthesis and application.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Can participate in nucleophilic substitutions and redox reactions due to its functional groups.

Spectroscopic methods such as Nuclear Magnetic Resonance and Mass Spectrometry are commonly employed to characterize this compound, confirming its structure and purity .

Applications

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride has several applications in scientific research:

  1. Medicinal Chemistry: Used as a building block in synthesizing pharmaceutical compounds targeting central nervous system disorders.
  2. Biological Studies: Investigated for its receptor binding properties and potential enzyme inhibition capabilities.
  3. Chemical Biology: Employed in designing chemical probes for studying biological pathways.
  4. Industrial Applications: Utilized in developing new materials and catalysts, particularly in organic synthesis .
Introduction: Contextualizing the Compound within Medicinal Chemistry

The molecular hybrid (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride represents a strategically important chemotype in modern drug discovery, combining two privileged nitrogen-containing heterocycles into a single pharmacophoric unit. This bifunctional scaffold exemplifies contemporary medicinal chemistry approaches where synergistic integration of complementary pharmacophores enhances binding affinity, selectivity, and drug-like properties. Its structural configuration—featuring a piperazine ring connected to a piperidine nucleus via a carbonyl linker—creates a three-dimensional architecture capable of diverse target engagements while maintaining favorable physicochemical properties. The dihydrochloride salt form enhances aqueous solubility for synthetic manipulation and biological evaluation, making it particularly valuable in early-stage drug discovery [1] [2]. This comprehensive analysis examines the compound's nomenclature, historical development, and contemporary applications in central nervous system (CNS) and metabolic therapeutics, highlighting its significance as a versatile building block in pharmacotherapeutics.

Nomenclature and Structural Taxonomy of Piperazine-Piperidine Hybrids

Systematic nomenclature provides essential insights into the structural features and relational taxonomy of this hybrid scaffold. According to PubChem records, the free base is designated as (4-Methylpiperazin-1-yl)-(4-methylpiperidin-4-yl)methanone (CID: 24728861), while the dihydrochloride salt appears as (4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone dihydrochloride (CID: 24728860) [1] [2]. This naming convention precisely defines the molecular connectivity: a ketone bridge connecting the nitrogen at position 1 of the methylpiperazine ring to the carbon at position 4 of the methylpiperidine ring. The dihydrochloride salt indicates protonation at both tertiary nitrogens, enhancing water solubility.

Table 1: Systematic Nomenclature and Structural Descriptors

IdentifierSystematic NameMolecular FormulaSalt Form
CID 24728861(4-Methylpiperazin-1-yl)-(4-methylpiperidin-4-yl)methanoneC₁₂H₂₃N₃OFree base
CID 24728860(4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone dihydrochlorideC₁₂H₂₅Cl₂N₃ODihydrochloride

Structural taxonomy reveals a hybrid architecture merging two distinct heterocyclic pharmacophores:

  • N-Methylpiperazine Component: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4, featuring a methyl substituent on one nitrogen. This moiety provides a basic center (pKa ~7-8) capable of forming salt bridges with biological targets and enhances aqueous solubility when protonated.
  • N-Methylpiperidine Component: A saturated six-membered ring with a nitrogen atom and a methyl group at the C4 position. The quaternary center at C4 creates structural rigidity and stereochemical constraints influencing target binding.
  • Carbonyl Linker: The amide-type bridge between the heterocycles confers planarity and hydrogen-bonding capacity while reducing conformational flexibility, potentially enhancing target selectivity.

Table 2: Structural Taxonomy and Key Features

Structural ComponentKey FeaturesPharmacophoric Contributions
N-Methylpiperazine Ring- Basic tertiary nitrogen (pKa ~7.5-8.5) - Methyl substituent modulates lipophilicity - Conformational flexibility- Cationic interaction capability - Solubility enhancement - H-bond acceptor sites
N-Methylpiperidine Ring- Quaternary center at C4 creates steric bulk - Tertiary nitrogen (pKa ~9-10) - Chair/boat conformational flexibility- Spatial orientation control - Enhanced membrane permeability - Additional cationic center
Carbonyl Linker- Planar, conjugated system - Strong dipole moment (~3.5 D) - Hydrogen bond acceptor capacity- Molecular rigidity - Directional hydrogen bonding - Electronic effects on adjacent rings

This hybrid configuration allows the scaffold to serve as a spatially defined pharmacophore anchor capable of simultaneous engagement with multiple binding domains in biological targets, particularly in enzymes and receptors requiring precise three-dimensional ligand alignment [7].

Historical Development of Substituted Piperazine Derivatives as Pharmacophores

The evolutionary trajectory of piperazine-based medicinal chemistry reveals a clear progression from simple substitutions to complex hybrid architectures. Piperazine first emerged as an important pharmacophore in the mid-20th century, primarily in anthelmintic and antihistamine drugs. Its symmetrical diamino structure provided optimal geometry for monoamine mimetic activity while conferring favorable solubility and metabolic stability. The historical development pathway illustrates several key transitions:

  • First-Generation Derivatives (1950s-1980s): Simple N-aryl and N-alkyl piperazines dominated early drug discovery, exemplified by antihistamines like cyclizine and antipsychotics like trifluoperazine. These compounds leveraged piperazine primarily as a solubilizing basic group or spacer moiety without significant three-dimensional complexity .

  • Second-Generation Modifications (1990s-2000s): The introduction of C-substituted piperazines and asymmetric N,N'-disubstituted derivatives marked a significant advancement. The strategic placement of methyl groups at the C4 position of piperidine rings—as seen in the development of the (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone scaffold—emerged as a response to metabolic stability challenges. The quaternary center at C4 impeded oxidative metabolism by cytochrome P450 enzymes, significantly improving pharmacokinetic profiles .

  • Hybrid Pharmacophore Era (2010-Present): Integration of piperazine with complementary heterocycles via rationally designed linkers represents the current state-of-the-art. The carbonyl bridge in (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone exemplifies this approach, creating conformationally constrained hybrids with enhanced binding specificity. This evolution is particularly evident in oncology and CNS drug development, where complex target architectures demand precise ligand geometry [6].

A pivotal innovation in this scaffold's development was the strategic incorporation of ketopiperazine elements to enhance rigidity and directional hydrogen bonding. As detailed in synthetic approaches to piperazine-containing drugs, ketopiperazine moieties enable intramolecular conformational control that significantly improves target selectivity over flexible analogs. This structural advancement proved particularly valuable in kinase inhibitor design, where precise orientation toward solvent-exposed regions influences isoform selectivity profiles .

The historical significance of this scaffold is further evidenced by its role in addressing pharmacological challenges. For instance, in the development of cytotoxic agents, derivatives like 9-chloro-6-(2-methylpiperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one demonstrated substantially enhanced topoisomerase I inhibition compared to simpler piperazine analogs. The methylpiperazine component provided optimal hydrogen bonding geometry with key enzyme residues, while the piperidinyl carbonyl linkage maintained planar orientation of the tricyclic system within the DNA binding cleft [4]. Similarly, in cannabinoid receptor modulators, tricyclic compounds incorporating this hybrid scaffold showed improved receptor subtype selectivity profiles attributed to the steric constraints imposed by the methylpiperidine moiety .

Role in Modern Drug Discovery: Scaffold Prevalence in CNS and Metabolic Therapeutics

The (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride scaffold has emerged as a cornerstone in contemporary drug discovery, particularly for targets requiring precise three-dimensional pharmacophore placement. Its prevalence spans multiple therapeutic domains, with particularly significant applications in CNS disorders and oncology:

Central Nervous System (CNS) Therapeutics

The scaffold's balanced lipophilicity-logP profile (~0.4-1.0) and presence of basic nitrogens facilitate blood-brain barrier penetration while maintaining aqueous solubility—properties essential for CNS-targeted therapeutics. This is exemplified in several investigational classes:

  • TAAR1 Agonists for Schizophrenia: Novel antipsychotics like Ulotaront (SEP-363856) leverage piperazine-containing scaffolds to modulate trace amine-associated receptors without direct D2 antagonism. While Ulotaront itself employs a simpler thienopyran-piperazine structure, advanced analogs increasingly incorporate the piperazine-piperidine hybrid to optimize receptor subtype selectivity and metabolic stability. This structural evolution addresses limitations of existing antipsychotics by minimizing extrapyramidal side effects and metabolic disturbances while potentially improving efficacy against negative symptoms [6].

  • Serotonergic System Modulators: The scaffold's capacity for diverse hydrogen bonding interactions makes it particularly suitable for targeting serotonin receptor subtypes implicated in depression, anxiety, and psychosis. Derivatives serve as multifunctional ligands capable of simultaneous engagement with SERT, 5-HT1A, and 5-HT3 receptors—a pharmacological profile pioneered by vortioxetine but now enhanced through hybrid architectures that improve binding kinetics and subtype selectivity .

Kinase-Targeted Oncology Therapeutics

The scaffold has proven invaluable in kinase inhibitor design, particularly for cyclin-dependent kinases (CDKs) where solvent-exposed regions adjacent to the ATP-binding pocket require specific ligand topology:

  • CDK4/6 Inhibitor Optimization: While approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) employ simpler piperazine or piperidine components, next-generation candidates increasingly incorporate hybrid scaffolds. As documented in recent patents, bifunctional compounds containing substituted pyrimidine derivatives linked to (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone demonstrate enhanced CDK2 degradation capability via ubiquitin-proteasome pathway engagement. The hybrid scaffold positions the E3 ligase recruiting element with optimal geometry relative to the kinase binding domain, enabling targeted protein degradation [5].

  • Structural Basis for Kinase Selectivity: Crystallographic analyses reveal that the piperazine nitrogen forms a salt bridge with conserved aspartate residues (e.g., Asp104 in CDK6), while the piperidinyl carbonyl oxygen hydrogen-bonds with backbone amides in the hinge region. The methyl substituents provide steric occlusion that prevents binding to off-target kinases with smaller hydrophobic pockets. This precise three-dimensional arrangement underpins the improved selectivity profiles observed in preclinical models [5].

Emerging Therapeutic Applications

Beyond established domains, this scaffold demonstrates growing versatility:

  • Antimicrobial Applications: Hybrid derivatives show promising activity against drug-resistant bacterial strains, where the scaffold interacts with topoisomerase IV and DNA gyrase through a dual-binding mode enhanced by the conformational constraints of the hybrid structure.

  • Metabolic Disease Targets: Piperazine-piperidine hybrids serve as core structures in glucagon-like peptide-1 (GLP-1) receptor modulators and sodium-glucose cotransporter-2 (SGLT2) inhibitors, where the basic nitrogens enhance solubility of otherwise lipophilic structures while maintaining target affinity.

Table 3: Therapeutic Applications and Representative Hybrid Derivatives

Therapeutic AreaMolecular TargetRepresentative Hybrid StructureKey Structural Advantages
Oncology TherapeuticsCDK4/6 Kinases4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylmethanone [7]- Optimal kinase hinge binding - Solvent-exposed region engagement - Enhanced CDK isoform selectivity
Antipsychotic DevelopmentTAAR1/5-HT1A Receptors(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone [8]- Balanced CNS penetration - Dual receptor engagement - Reduced D2-related side effects
Cytotoxic AgentsTopoisomerase I9-chloro-6-(2-methylpiperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one [4]- DNA intercalation geometry - Enzyme complex stabilization - Reduced off-target cytotoxicity

The scaffold's utility as a building block in drug discovery is evidenced by its commercial availability in diverse functionalized forms. Chemical suppliers offer derivatives like (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone as advanced intermediates for targeted library synthesis, highlighting its role in lead optimization workflows [8]. This commercial accessibility, coupled with well-established synthetic methodologies, positions the scaffold as a versatile template for addressing emerging therapeutic targets across multiple disease domains.

Properties

CAS Number

1019852-03-9

Product Name

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

IUPAC Name

(4-methylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride

Molecular Formula

C11H23Cl2N3O

Molecular Weight

284.22

InChI

InChI=1S/C11H21N3O.2ClH/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10;;/h10,12H,2-9H2,1H3;2*1H

InChI Key

JYYMLZLAIOASOM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2CCNCC2.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCNCC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.